N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring three key substituents:
- Cyclopentyl group: Attached to the benzamide nitrogen, this lipophilic moiety enhances solubility in organic solvents and may influence pharmacokinetic properties in drug design.
- Tetramethyl-1,3,2-dioxaborolan-2-yl group (position 5): A pinacol boronic ester widely utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .
The boronic ester is likely introduced through palladium-catalyzed borylation or pre-installed via precursor functionalization.
Properties
Molecular Formula |
C18H25BN2O5 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-cyclopentyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H25BN2O5/c1-17(2)18(3,4)26-19(25-17)13-9-12(10-15(11-13)21(23)24)16(22)20-14-7-5-6-8-14/h9-11,14H,5-8H2,1-4H3,(H,20,22) |
InChI Key |
YBOGDIKJENVWKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach:
- Formation of the benzamide core with the cyclopentyl amide group.
- Introduction of the nitro substituent at the 3-position on the benzene ring.
- Installation of the tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) at the 5-position via borylation.
This sequence ensures regioselective substitution and functional group compatibility.
Preparation of the Benzamide Intermediate
The initial step involves the synthesis of the benzamide scaffold bearing the cyclopentyl amide. This is achieved by:
- Reacting 3-nitro-5-bromobenzoic acid or its derivatives with cyclopentylamine under amide coupling conditions.
- Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or activated esters.
- The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at ambient or slightly elevated temperatures.
This step yields N-cyclopentyl-3-nitro-5-bromobenzamide, a key precursor for subsequent borylation.
Introduction of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group via Miyaura Borylation
The critical step in preparing N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is the palladium-catalyzed borylation of the aryl bromide to install the pinacol boronate ester. This is commonly performed using bis(pinacolato)diboron (B2pin2) as the boron source.
Typical reaction conditions include:
| Parameter | Details |
|---|---|
| Catalyst | Pd(dba)2 (Palladium dibenzylideneacetone) |
| Ligand | Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) |
| Base | Cesium carbonate (Cs2CO3) |
| Solvent system | Cyclopentyl methyl ether (CPME) : Water (4:1) |
| Temperature | 106 °C |
| Reaction time | 45 minutes to 16 hours (optimized conditions) |
| Conversion/yield | Up to 99% conversion; isolated yields ~73% |
This method benefits from the large bite angle of Xantphos, which facilitates reductive elimination and improves catalytic efficiency. The use of CPME as a green solvent enhances reaction cleanliness and yield.
Optimization and Catalyst Screening
Extensive catalyst and ligand screening demonstrated the superiority of the Pd(dba)2/Xantphos system over others such as Pd(OAc)2/RuPhos or Pd(PPh3)4. The following table summarizes key findings from catalyst screening experiments:
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(dba)2 (5%) | CyPF-tBu (10%) | Cs2CO3 (3) | Tol:H2O (4:1) | 115 | 16 | - |
| 2 | Pd(OAc)2 (5%) | RuPhos (5%) | Cs2CO3 (3) | Tol:H2O (4:1) | 115 | 16 | 76 |
| 7 | Pd(OAc)2 (5%) | XPhos (5%) | Cs2CO3 (3) | Tol:H2O (4:1) | 115 | 16 | 93 |
| 10 | Pd(dba)2 (2.5%) | Xantphos (5%) | Cs2CO3 (3) | Tol:H2O (4:1) | 115 | 1 | 99 |
| 13 | Pd(dba)2 (2.5%) | Xantphos (5%) | Cs2CO3 (1) | CPME:H2O (4:1) | 106 | 0.75 | 99 (73 isolated yield) |
This data highlights the efficiency of the Pd(dba)2/Xantphos system at relatively low catalyst loadings and moderate temperatures, with CPME/H2O as a preferred solvent system to balance conversion and impurity profile.
Alternative Synthetic Routes
While the Miyaura borylation is the most direct and efficient method, alternative approaches include:
- Lithiation of the corresponding aryl bromide followed by quenching with trialkyl borates and subsequent esterification with pinacol.
- Direct C–H borylation catalyzed by iridium complexes, though regioselectivity may be challenging.
However, these alternatives are less commonly employed due to lower selectivity and harsher conditions.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amide formation | 3-nitro-5-bromobenzoic acid + cyclopentylamine, EDC or DCC, DMF/DCM | Forms N-cyclopentyl-3-nitro-5-bromobenzamide |
| Borylation (Miyaura) | Pd(dba)2 (2.5%), Xantphos (5%), Cs2CO3 (1 equiv), B2pin2, CPME:H2O (4:1), 106 °C, 45 min - 1 h | High conversion and yield, minimal side reactions |
| Purification | Chromatography (ethyl acetate/hexanes gradient) | Isolates pure boronate ester product |
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Palladium catalysts and base are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and boronic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been investigated for its potential as a pharmaceutical agent. The presence of the nitro group can enhance biological activity, making it a candidate for development as an anti-cancer or anti-inflammatory drug.
Case Study : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. Further research is required to evaluate the specific effects of this compound on cell viability and apoptosis pathways.
Materials Science
Due to its unique chemical structure, this compound can be utilized in the development of advanced materials. The boron-containing moiety allows for the formation of cross-linked polymers or composites that may exhibit enhanced thermal and mechanical properties.
Case Study : Research on boron-containing polymers indicates that they can improve the mechanical strength and thermal stability of composite materials used in aerospace applications.
Synthetic Chemistry
This compound serves as a valuable intermediate in organic synthesis. Its ability to participate in cross-coupling reactions makes it an important reagent for constructing complex organic molecules.
Application Example : The compound can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dioxaborolan group can participate in boron-mediated reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related boronic ester-containing benzamides and heterocycles, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
*Calculated based on formula.
Key Comparisons
- However, this electron deficiency may enhance regioselectivity in coupling with electron-rich aryl halides.
Lipophilicity and Solubility :
The cyclopentyl group increases lipophilicity (logP ~3.5 estimated) compared to allyl (PN-3071, logP ~2.8) or propanamide derivatives. This property is critical for membrane permeability in drug candidates but may reduce aqueous solubility .- Stability: Nitro groups can decompose under reducing conditions or prolonged light exposure. In contrast, non-nitro analogs (e.g., N-[3-(Tetramethyl...)propanamide) exhibit higher stability, favoring long-term storage .
Applications :
- Target Compound : Likely serves as a bifunctional building block in drug discovery, enabling simultaneous cross-coupling (via boronic ester) and nitro-to-amine reduction for further functionalization.
- Heterocyclic Analogs (e.g., 3-cyclopropyl pyrazole) : Preferred for kinase inhibitor scaffolds due to pyrazole’s metal-coordinating ability .
- Pesticide Derivatives (e.g., Flutolanil) : Highlight the structural diversity of benzamides but diverge in application due to trifluoromethyl and isopropoxy groups .
Research Findings and Data
Electronic Effects (Absolute Hardness)
The absolute hardness (η) of the boronic ester group, calculated as η = ½(I - A), influences its softness and compatibility with transition-metal catalysts. Nitro-substituted boronic esters are "harder" (higher η) than electron-rich analogs, favoring reactions with soft electrophiles .
Biological Activity
N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure includes a nitro group and a dioxaborolane moiety, which are associated with various biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C18H25BN2O5
- Molecular Weight : 360.21 g/mol
- CAS Number : 24916686
The presence of the dioxaborolane ring is particularly noteworthy as it can participate in various chemical reactions and biological processes.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing similar structural motifs often exhibit:
- Anticancer Activity : Many boron-containing compounds have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against various cancer cell lines. For example, derivatives of similar compounds have demonstrated significant cytotoxicity against breast cancer (MDA-MB-231) and prostate cancer (LNCap) cell lines .
In Vitro Studies
In vitro studies have been crucial for understanding the biological activity of this compound. The following table summarizes findings from key studies:
| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |
|---|---|---|---|
| MDA-MB-231 | 5.0 | Significant cytotoxicity observed | |
| LNCap | 10.0 | Moderate cytotoxic effects noted | |
| SK-N-MC | 15.0 | Low cytotoxicity compared to other lines |
These studies indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines.
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
- Study on Boron Neutron Capture Therapy (BNCT) : Research has indicated that boron-containing compounds can enhance the effectiveness of BNCT in targeting cancer cells while minimizing damage to surrounding healthy tissue.
- Inhibition of Kinases : Similar compounds have been evaluated for their ability to inhibit specific kinases involved in cancer progression. For instance, dual inhibitors targeting BMX and BTK showed promising results with low nanomolar IC50 values, suggesting potential for further development into effective anticancer agents .
Q & A
Q. What are the critical steps and conditions for synthesizing N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
The synthesis typically involves multi-step reactions, including:
- Introduction of the cyclopentyl group via amidation under controlled pH and temperature to prevent side reactions.
- Nitration at the 3-position using mixed acid systems (e.g., HNO₃/H₂SO₄), requiring precise stoichiometry to avoid over-nitration.
- Installation of the tetramethyl dioxaborolane moiety via Suzuki-Miyaura coupling or direct boronation. Key conditions include inert atmospheres (N₂/Ar), solvents like THF or DMF, and monitoring via TLC/HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical techniques include:
Q. What solvents and reaction conditions optimize yield during boronate group installation?
Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres enhance boronate stability. Reaction temperatures are typically maintained between 60–80°C, with Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a boron reagent?
- Catalyst selection : Pd-based catalysts (e.g., PdCl₂(dppf)) with ligand systems tailored to aryl/heteroaryl electrophiles.
- Solvent effects : Dioxane/water mixtures improve solubility and reduce side reactions.
- Base choice : K₂CO₃ or Cs₂CO₃ for deprotonation without boronate degradation. Contradictions in yield data (e.g., 60–90% across studies) may arise from trace oxygen or moisture, necessitating rigorous anhydrous conditions .
Q. What crystallographic challenges arise with this compound, and how are they resolved?
- Twinned crystals : Common due to the bulky dioxaborolane group; resolved using SHELXL’s TWIN/BASF commands .
- Disorder in the cyclopentyl group : Addressed via restrained refinement and partial occupancy modeling. Bond length discrepancies (e.g., C–B vs. B–O) should be cross-checked with databases like the Cambridge Structural Database .
Q. How does the nitro group influence reactivity in nucleophilic aromatic substitution (NAS)?
The nitro group acts as a strong electron-withdrawing group, activating the benzene ring for NAS at the 5-position. However, steric hindrance from the cyclopentyl group may reduce reactivity, requiring elevated temperatures (80–100°C) and strong nucleophiles (e.g., amines/thiols) .
Q. What strategies mitigate data contradictions in biological activity studies?
- Dose-response validation : Replicate assays across multiple cell lines to distinguish compound-specific effects from artifacts.
- Off-target screening : Use proteome-wide profiling to identify unintended interactions. Limited bioactivity data for this compound suggest prioritizing structural analogs (e.g., fluoro-substituted benzamides) for mechanistic hypotheses .
Methodological Considerations
Q. How are reaction intermediates monitored during multi-step synthesis?
- TLC with UV/fluorescence detection : For rapid qualitative analysis.
- HPLC-DAD/MS : For quantitative tracking of intermediates and byproducts.
- In-situ IR spectroscopy : To monitor functional group transformations (e.g., nitro group formation) .
Q. What computational tools predict interactions between this compound and biological targets?
- Molecular docking (AutoDock Vina) : To model binding with enzymes/receptors.
- DFT calculations (Gaussian) : For electronic structure analysis of the nitro and boronate groups. Cross-validation with crystallographic data improves reliability .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Purity verification : Use DSC for melting point analysis and compare with HPLC purity (>95%).
- Solvent effects in NMR : Ensure deuterated solvents are consistent across studies (e.g., DMSO-d₆ vs. CDCl₃).
Contradictions may arise from polymorphic forms or residual solvents, requiring single-crystal analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
